(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid
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Overview
Description
(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid: is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring and the subsequent fusion with the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, where one functional group is replaced by another, can be used to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes can provide insights into biochemical processes.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid: shares similarities with other dioxolane and pyrrole derivatives, such as and .
Uniqueness: What sets this compound apart is its fused ring structure, which imparts unique chemical and biological properties. This structural feature can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aS,6S,6aS)-2,2-dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-8(2)13-4-3(7(11)12)9-6(10)5(4)14-8/h3-5H,1-2H3,(H,9,10)(H,11,12)/t3-,4-,5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZWXLQPSBFCO-YUPRTTJUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)NC2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)N[C@@H]2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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